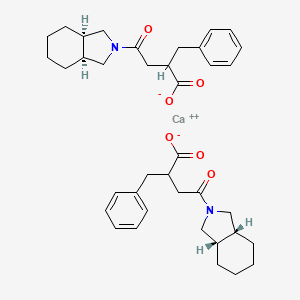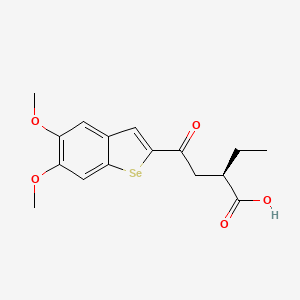
Carbazochrome sodium sulfonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazochrome sodium sulfonate hydrate is a hemostatic agent used to promote blood clotting and prevent excessive bleeding. It is an oxidation product of adrenaline and is known for its ability to enhance microcirculatory tone . This compound is particularly useful in controlling capillary and parenchymal hemorrhages, making it valuable in various medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbazochrome sodium sulfonate hydrate involves several steps, including the dissolution of raw materials, decolorization, separation, crystallization, and refinement . The process typically starts with the dissolution of carbazochrome in a suitable solvent, followed by the addition of sodium bisulfite and ascorbic acid. The reaction mixture is then heated and stirred to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process includes the use of osmotic pressure regulators, antioxidants, and injection water. The mixture is heated, stirred, filtered, and pH-adjusted before being packed and sterilized for medical use .
Analyse Des Réactions Chimiques
Types of Reactions
Carbazochrome sodium sulfonate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include sodium bisulfite, ascorbic acid, and various solvents. The reactions typically occur under controlled heating and stirring conditions .
Major Products Formed
The major products formed from these reactions include carbazochrome sodium sulfonate and its derivatives, which are used in medical applications for their hemostatic properties .
Applications De Recherche Scientifique
Carbazochrome sodium sulfonate hydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of oxidation and reduction reactions.
Biology: It is employed in research related to capillary fragility and blood clotting mechanisms.
Industry: It is utilized in the production of hemostatic agents and other pharmaceutical products.
Mécanisme D'action
Carbazochrome sodium sulfonate hydrate exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium concentration. The elevated calcium levels activate various pathways, including the arachidonic acid pathway, which synthesizes thromboxane A2. This results in platelet aggregation and the formation of a platelet plug, effectively stopping bleeding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranexamic Acid: Another hemostatic agent used to reduce blood loss during surgeries.
Adrenochrome: A related compound with similar hemostatic properties.
Uniqueness
Carbazochrome sodium sulfonate hydrate is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone without significantly affecting blood pressure or heart rate . This makes it a valuable option for controlling bleeding in various medical scenarios.
Propriétés
Formule moléculaire |
C10H17N4NaO8S |
|---|---|
Poids moléculaire |
376.32 g/mol |
Nom IUPAC |
sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate;trihydrate |
InChI |
InChI=1S/C10H12N4O5S.Na.3H2O/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;;;;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);;3*1H2/q;+1;;;/p-1 |
Clé InChI |
OYJPFDKOYUZMCM-UHFFFAOYSA-M |
SMILES canonique |
CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].O.O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B11935048.png)
![3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11935054.png)

![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)


![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
